Product packaging for Butyl 4-(1,1-dimethylethyl)benzoate(Cat. No.:CAS No. 94134-32-4)

Butyl 4-(1,1-dimethylethyl)benzoate

Cat. No.: B12663689
CAS No.: 94134-32-4
M. Wt: 234.33 g/mol
InChI Key: BMSNGGLCKZGIEY-UHFFFAOYSA-N
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Description

Historical Context of Benzoate (B1203000) Ester Chemistry in Research

The study of benzoate esters is deeply rooted in the history of organic chemistry, with the foundational reaction for their synthesis being the Fischer-Speier esterification. First described in 1895 by Emil Fischer and Arthur Speier, this acid-catalyzed reaction between a carboxylic acid and an alcohol revolutionized the synthesis of esters. wikipedia.orgchemistrylearner.com The method's simplicity and direct use of reagents provided a significant advantage over other techniques, laying the groundwork for understanding reaction mechanisms and catalysis. wikipedia.orgnumberanalytics.com

Initially, the focus was on the synthesis of simple esters like ethyl benzoate and methyl benzoate, which found applications as fragrances and flavorings. wikipedia.orgchemistrylearner.com The natural esterification process observed in the aging of wine is an example of this fundamental chemistry at work, producing compounds like ethyl acetate (B1210297) that contribute to its complex aroma profile. wikipedia.org Over the last century, the versatility of Fischer-Speier esterification has been extensively explored, allowing for the creation of a vast library of esters from numerous combinations of carboxylic acids and alcohols. mdpi.com This has enabled researchers to fine-tune molecular properties for a wide range of applications, from pharmaceuticals to materials science. numberanalytics.commdpi.com

Significance and Research Trajectory of Butyl 4-(1,1-dimethylethyl)benzoate in Academic Disciplines

The specific research trajectory of this compound stems from the unique properties conferred by its p-tert-butyl substituent. The parent acid, 4-tert-butylbenzoic acid (PTBBA), is a key intermediate in the chemical industry, used in products like alkyd resin modifiers, lubricants, and PVC heat stabilizers. vinatiorganics.comresearchgate.net The esterification of PTBBA to form esters like this compound is a critical step in creating molecules for more specialized applications.

A significant area of research for this compound and its structural relatives is in the field of liquid crystals . The rigid core of the benzoate group combined with flexible alkyl chains is a common motif in liquid crystal design. The tert-butyl group, in particular, influences the molecular packing and mesomorphic properties of these materials. tandfonline.comgoogle.com Research has explored how modifying the ester group and other substituents affects the formation and stability of different liquid crystal phases, such as smectic and cholesteric phases. tandfonline.comtandfonline.com For instance, studies on related phenyl benzoate structures have investigated how the direction of the ester linkage and the extent of fluorination can influence ferroelectric properties. bohrium.com

In organic synthesis , this compound and its precursors are used as building blocks for more complex molecules. For example, derivatives of 4-tert-butylbenzoic acid have been used in the synthesis of coumarin-based compounds, which are investigated for their potential pharmacological properties. iucr.orgnih.goviucr.org The ester itself can serve as an intermediate, leveraging the reactivity of the ester group for further transformations. chemimpex.com

The compound also finds utility in polymer science and materials chemistry . The tert-butyl group enhances thermal stability and solubility in nonpolar media, making its derivatives useful as additives or monomers in the production of specialty polymers. chemimpex.com For example, the related methyl ester is used to produce avobenzone, a common UVA blocker in sunscreens, and as a modifier for alkyd resins to improve performance. vinatiorganics.com

Research Applications of this compound and Related Compounds
Academic DisciplineSpecific Application/Research FocusKey Structural Feature
Liquid CrystalsSynthesis of calamitic liquid crystalline materials. tandfonline.comRigid benzoate core with flexible alkyl chains. tandfonline.comgoogle.com
Organic SynthesisIntermediate for coumarin (B35378) derivatives and other complex molecules. iucr.orgnih.govReactive ester functionality. chemimpex.com
Polymer ScienceModifier for alkyd resins; intermediate for UV absorbers. vinatiorganics.comvinatiorganics.comBulky tert-butyl group enhancing thermal stability. chemimpex.com
Analytical ChemistryStudied in the development of separation techniques like HPLC. Stable chemical structure allowing for method development.

Current Research Gaps and Future Directions in this compound Studies

While this compound and its analogs are well-utilized, specific areas remain ripe for further investigation. A primary research gap lies in the comprehensive characterization of its behavior in advanced material systems.

Future research could focus on:

Advanced Liquid Crystal Formulations: While its potential in liquid crystals is recognized, more complex studies involving its use in ferroelectric or polymer-dispersed liquid crystal (PDLC) systems are less common. Future work could explore how the specific combination of the butyl chain and the tert-butyl group influences properties like switching times, contrast ratios, and stability in display or sensor applications.

"Green" Synthesis and Catalysis: The traditional Fischer-Speier esterification often relies on strong mineral acids. wikipedia.org A growing area of research is the development of more environmentally friendly catalytic systems. researchgate.net Future studies could focus on optimizing the synthesis of this compound using solid acid catalysts, ionic liquids, or enzyme-based methods to improve sustainability, reduce waste, and allow for easier catalyst recycling. researchgate.netmedcraveonline.com

Biodegradable Polymers and Plasticizers: Concerns over the environmental impact of conventional plastics have spurred research into biodegradable alternatives. The properties of this compound make it a candidate for investigation as a bio-based or biodegradable plasticizer. Research is needed to understand its compatibility with biopolymers like PLA or PHA and to assess the biodegradability of the final materials.

Photophysical Properties: The introduction of ester groups into arene moieties can enhance photoluminescence. researchgate.net Detailed investigations into the photophysical properties of this compound are lacking. Future research could explore its fluorescence or phosphorescence characteristics, potentially leading to applications in optical materials, molecular probes, or organic light-emitting diodes (OLEDs), especially when incorporated into larger conjugated systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B12663689 Butyl 4-(1,1-dimethylethyl)benzoate CAS No. 94134-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94134-32-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

butyl 4-tert-butylbenzoate

InChI

InChI=1S/C15H22O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3

InChI Key

BMSNGGLCKZGIEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Butyl 4 1,1 Dimethylethyl Benzoate

Esterification Reactions for Benzoate (B1203000) Synthesis

The foundational method for producing Butyl 4-(1,1-dimethylethyl)benzoate is the Fischer esterification, which involves the reaction of 4-tert-butylbenzoic acid with butanol. This equilibrium-limited reaction is typically catalyzed by an acid to increase the reaction rate. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of benzoate esters. Both homogeneous and heterogeneous catalysts have been extensively researched to improve reaction kinetics and product yields for esters structurally similar to this compound, with the findings being largely applicable to its synthesis.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for esterification. Traditional mineral acids and organic sulfonic acids are common choices.

Mineral and Organic Acids: Sulfuric acid (H₂SO₄) is a conventional and effective catalyst for preparing benzoate esters by refluxing the corresponding acid and alcohol. mdpi.com For instance, in a similar synthesis of methyl 4-tert-butylbenzoate, concentrated sulfuric acid was used in dichloroethane with methanol (B129727), refluxed for 21 hours. p-Toluenesulfonic acid (p-TSA) is another effective catalyst, offering good solubility in organic solvents and achieving high conversion rates at loadings of 5-10% by weight. smolecule.com Methane sulphonic acid (MSA) has been studied as a green catalyst for the synthesis of methyl 4-tert-butylbenzoate, with optimization of parameters like catalyst concentration (5-10 wt%), molar ratio, and time leading to high acid conversion. scispace.com

Deep Eutectic Solvents (DES): More recently, deep eutectic solvents have emerged as promising green catalysts. A study on the synthesis of methyl p-tert-butylbenzoate investigated DESs prepared from choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid monohydrate (PTSA). dntb.gov.ua The ChCl-1.5PTSA formulation was found to be a superior catalyst, and a pseudo-homogeneous model well-fitted the reaction kinetics. dntb.gov.ua These catalysts are advantageous as they can be easily separated from the reaction mixture. dntb.gov.ua

Catalyst TypeSpecific CatalystReactantsKey Findings & ConditionsReference
Mineral Acid Sulfuric Acid (H₂SO₄)4-(t-Bu)benzoic acid, MethanolReflux for 2 hours in methanol. mdpi.com
Organic Acid p-Toluenesulfonic acid (p-TSA)4-tert-butylbenzoic acid, EthanolCatalyst loading of 5-10% achieves 75-90% conversion. smolecule.com
Organic Acid Methane sulphonic acid (MSA)4-tert-butylbenzoic acid, MethanolOptimal conditions: 10% catalyst, 5:1 methanol:acid ratio, 2h reflux. scispace.com
Deep Eutectic Solvent Choline chloride-p-toluenesulfonic acid (ChCl-1.5PTSA)p-tert-butylbenzoic acid, MethanolEfficient and recyclable catalyst; kinetics studied between 332.15–349.15 K. dntb.gov.ua

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages in terms of easy separation, reusability, and reduced corrosion and waste.

Sulfonic Acid Resins: Ion-exchange resins like Amberlyst-15 are effective solid acid catalysts for esterification, prized for their recyclability and ease of separation from the product mixture. smolecule.com In the synthesis of methyl 4-tert-butylbenzoate, sulfonic acid type ion exchange resins such as the D001 resin have demonstrated excellent catalytic performance. xdhg.com.cn Using the D001 catalyst, a 90% conversion of p-tert-butylbenzoic acid was achieved after 3 hours at 120°C with a methanol-to-acid molar ratio of 8:1 and a 10 wt.% catalyst dosage. xdhg.com.cn The catalyst maintained stable, high performance after six cycles of use. xdhg.com.cn

Solid Acid Catalysts: Research into novel solid acid catalysts has shown promising results. A study on iron-supported Zr/Ti solid acid catalysts for the synthesis of various methyl benzoates found them to be effective, non-corrosive, and easily recyclable. semanticscholar.org The addition of iron to the catalyst structure was found to increase the specific surface area, providing more active sites and enhancing catalytic activity. semanticscholar.org

Catalyst TypeSpecific CatalystReactantsKey Findings & ConditionsReference
Ion-Exchange Resin Amberlyst-15Benzoic acids, AlcoholsOffers benefits in recyclability and ease of separation. smolecule.com
Sulfonic Acid Resin D001 Resinp-tert-butylbenzoic acid, Methanol90% conversion at 120°C after 3h; stable for 6 cycles. xdhg.com.cn
Solid Acid Iron-supported Zr/TiBenzoic acids, MethanolNon-toxic, recyclable catalyst; Fe addition increases surface area and activity. semanticscholar.org

Non-Catalytic Synthetic Pathways

While catalytic routes are dominant, this compound can also be synthesized through non-catalytic methods, although these are generally less efficient.

Direct condensation of 4-tert-butylbenzoic acid and butanol can be performed under reflux conditions. smolecule.com In this approach, the continuous removal of water, a byproduct of the reaction, is crucial to drive the chemical equilibrium towards the formation of the ester product. smolecule.com However, research indicates that non-catalyzed esterification is typically very slow to reach equilibrium, making it less practical for industrial-scale production compared to catalyzed reactions. scispace.com

Advanced Synthesis Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, this has led to research into solvent-free conditions.

Solvent-Free Synthesis Research

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution.

Research has demonstrated the viability of solvent-free esterification of benzoic acid with various alcohols, including butanol, using deep eutectic solvents (DES) as catalysts. dergipark.org.tr In one study, a DES composed of p-TSA and benzyltriethylammonium chloride (BTEAC) was found to be a highly effective and stable catalyst. dergipark.org.tr For the synthesis of butyl benzoate, increasing the reaction temperature from 55°C to 75°C raised the conversion of benzoic acid from 43.3% to 87.8%. dergipark.org.tr A key advantage of this method is that the DES catalyst can be easily separated from the reaction mixture by gravity after the reaction is complete, allowing for its reuse. dergipark.org.tr Another study detailed a solvent-free, copper-catalyzed synthesis of tert-butyl peresters at room temperature, highlighting a green and eco-friendly pathway that minimizes waste. rsc.orgrsc.org These methodologies underscore a shift towards more sustainable practices in chemical synthesis.

Catalyst SystemAlcoholTemperatureConversion/YieldKey FeatureReference
DES (p-TSA & BTEAC) Butanol75°C87.8% conversionSolvent-free reaction; catalyst is stable and easily separated. dergipark.org.tr
Cu(OAc)₂ / TBHP (from benzyl (B1604629) cyanide)Room Temp.Good to excellent yieldsSolvent-free synthesis of tert-butyl peresters. rsc.orgrsc.org

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For esterification reactions, microwave irradiation can lead to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles due to efficient and uniform heating.

Research into analogous esterification reactions, such as the synthesis of butyl benzoate from benzoic acid and n-butanol, demonstrates the potential of this technology. ijsdr.org In one study, microwave-assisted synthesis completed the reaction in just 6 minutes, whereas conventional heating required 45 minutes to achieve a comparable conversion. ijsdr.org This acceleration is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized superheating. Similarly, the synthesis of related metallic salts like Barium 4-(1,1-dimethylethyl)benzoate has also benefited from microwave assistance, with reaction times being reduced to 2 hours.

Applying this methodology to the synthesis of this compound from 4-tert-butylbenzoic acid and butanol could similarly enhance reaction efficiency. The key parameters for optimization would include microwave power, reaction temperature, and the choice of an appropriate energy-absorbing catalyst or solvent.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Butyl Benzoate Data extrapolated from analogous reactions.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time45 minutes6 minutes
Purity (TLC Rf value)0.710.79
Energy InputHigh (sustained heating)Low (short duration)
Process ControlStandardPrecise temperature and pressure control

Photocatalytic Synthesis Developments

Photocatalysis represents a frontier in green chemistry, utilizing light energy to drive chemical transformations under mild conditions. kuleuven.be While direct photocatalytic esterification methods are still emerging, the principles of photoredox catalysis offer potential pathways for the synthesis of this compound. These strategies often involve the generation of radical intermediates from stable precursors. kuleuven.be

Potential photocatalytic routes could include:

Decarboxylative Coupling: A photocatalyst could induce the decarboxylation of 4-tert-butylbenzoic acid to form an aryl radical. This radical could then be trapped by a butyl-based radical precursor, although this is a non-traditional approach to ester formation.

Activation of Boronic Acid Derivatives: Boronic acids and their derivatives are frequently used as radical precursors in photocatalysis. kuleuven.be A hypothetical route could involve a boronic acid analogue of the substrate, which upon photo-excitation and oxidation, generates a reactive species that could couple with a butoxy source. However, the high oxidation potential of many boronic acids can be a challenge. kuleuven.be

The development of such methods for ester synthesis is an active area of research. The key advantages would be the use of ambient temperatures and low-energy visible light, contributing to a more sustainable chemical process. acs.org

Flow Chemistry Methodologies for this compound

Flow chemistry, or continuous-flow synthesis, offers significant advantages for the production of fine chemicals, including esters. By performing reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters, enhances safety, and facilitates scalability. kuleuven.be

For the esterification of 4-tert-butylbenzoic acid with butanol, a flow chemistry setup would typically involve pumping the reactants and a catalyst through a heated tube or a packed-bed reactor. The benefits of this approach are numerous:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating, minimizing temperature gradients and preventing the formation of hot spots.

Improved Safety: The small internal volume of the reactor limits the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of unstable intermediates.

Facilitated Scale-up: Production can be scaled up by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors.

Process Integration: Flow systems allow for the integration of reaction, separation, and purification steps. For instance, a continuous reactive distillation column could be employed to simultaneously synthesize the ester and remove the water byproduct, driving the reaction equilibrium towards the product. researchgate.net

Table 2: Advantages of Flow Chemistry for Ester Synthesis

FeatureBenefit in Ester Synthesis
Precise Temperature ControlMinimizes side reactions and decomposition, leading to higher purity.
Rapid MixingEnsures homogeneity and consistent reaction rates.
Automated OperationImproves reproducibility and reduces manual labor.
Water RemovalCan be integrated in-line to drive equilibrium and increase conversion. researchgate.net

Yield Enhancement and Purity Control in Synthetic Protocols

Optimizing the yield and purity of this compound is crucial for its efficient production. This is typically achieved through careful control of reaction conditions and effective purification methods.

Studies on the synthesis of the analogous methyl 4-tert-butylbenzoate have demonstrated that parameters such as catalyst concentration, the molar ratio of alcohol to acid, and reaction time are critical for maximizing the conversion of the starting acid. scispace.com Statistical analysis techniques, such as the Taguchi method, have been employed to systematically optimize these variables. scispace.com For instance, using methanesulfonic acid as a catalyst, optimal conditions were identified to achieve high conversion rates. scispace.com

Common strategies for yield and purity enhancement include:

Catalyst Selection: The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration directly impacts the reaction rate and equilibrium position. scispace.comsmolecule.com The use of recyclable solid acid catalysts or encapsulated catalysts can also simplify purification and improve the sustainability of the process.

Control of Reactant Stoichiometry: Using an excess of one reactant, typically the less expensive butanol, can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield based on the limiting reagent (4-tert-butylbenzoic acid).

Water Removal: As esterification is a reversible reaction that produces water, its continuous removal (e.g., through a Dean-Stark apparatus in batch synthesis or membrane separation in flow synthesis) is a key strategy to drive the reaction to completion.

Purification Protocols: After the reaction, the crude product must be purified. A typical workup involves neutralizing the acid catalyst, followed by washing with water and aqueous solutions like sodium bicarbonate to remove unreacted acid and other water-soluble impurities. prepchem.com Final purification is often achieved through distillation under reduced pressure or recrystallization. prepchem.com

Table 3: Optimized Parameters for the Synthesis of Methyl 4-tert-butylbenzoate This data serves as a model for optimizing the synthesis of the butyl ester.

ParameterOptimized Range/ValueImpact on Synthesis
Catalyst Loading (wt% of acid)5-10%Affects reaction rate; higher loading increases rate but may complicate workup.
Acid to Alcohol Molar Ratio1:4 - 1:6Excess alcohol drives equilibrium towards product formation.
Reaction Time (hours)1-2Sufficient time to reach equilibrium without promoting side reactions.

Mechanistic Investigations of this compound Formation

The formation of this compound via the acid-catalyzed esterification of 4-tert-butylbenzoic acid and butanol proceeds through the well-established Fischer esterification mechanism. smolecule.com This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-tert-butylbenzoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.com

Nucleophilic Attack: A molecule of butanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking butanol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Butyl 4-(1,1-dimethylethyl)benzoate, providing a highly accurate mass measurement of the parent ion and its fragments. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

The molecular formula of this compound is C15H22O2. nih.gov The calculated exact mass of the neutral molecule is 234.16198 Da. In research settings, HRMS analysis is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion. For instance, when analyzed via ESI in positive ion mode, the compound is expected to form a protonated molecule, [M+H]+, with a calculated m/z of 235.16926. The high resolution of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Fragmentation analysis in HRMS, often achieved through techniques like collision-induced dissociation (CID), provides further structural information. Key fragmentation pathways for this compound would involve the cleavage of the ester bond and the loss of the butyl or tert-butyl groups. The observation of fragment ions corresponding to the loss of a butyl group ([M-C4H9]+) or the butoxy group ([M-OC4H9]+) and the characteristic tert-butyl cation ([C4H9]+) at m/z 57 would be anticipated. The precise mass measurement of these fragments further corroborates the proposed structure.

Table 1: Theoretical HRMS Data for this compound and its Expected Fragments

IonFormulaCalculated m/z
[M]+C15H22O2234.16198
[M+H]+C15H23O2235.16926
[M+Na]+C15H22NaO2257.15122
[M-C4H9]+C11H13O2177.09101
[C4H9]+C4H957.07040

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules like this compound. Through the analysis of 1H, 13C, and various 2D NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

1H NMR Research

The 1H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the butyl group, the tert-butyl group, and the aromatic ring.

Based on the structure, the aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring adjacent to the ester group are expected to be more deshielded than those adjacent to the tert-butyl group. The tert-butyl group will present as a sharp singlet at a more upfield chemical shift (around δ 1.3 ppm) due to the nine equivalent protons. The protons of the butyl group will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen, with chemical shifts progressively moving downfield. rsc.orgresearchgate.net

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)~7.9Doublet2H
Aromatic (ortho to t-Bu)~7.4Doublet2H
-O-CH2-~4.3Triplet2H
-CH2-CH2-CH2-CH3~1.7Multiplet2H
-CH2-CH3~1.4Multiplet2H
-CH3 (butyl)~0.9Triplet3H
-C(CH3)3~1.3Singlet9H

13C NMR Research

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected (some aromatic carbons may have similar chemical shifts). The carbonyl carbon of the ester group will be the most downfield signal (typically δ 165-170 ppm). The aromatic carbons will appear in the range of δ 125-155 ppm. The quaternary carbon of the tert-butyl group and the carbons of the butyl chain will be found in the upfield region of the spectrum. rsc.orgchemicalbook.com

Table 3: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~166
Aromatic C (ipso, attached to C=O)~128
Aromatic CH (ortho to C=O)~129.5
Aromatic CH (ortho to t-Bu)~125.5
Aromatic C (ipso, attached to t-Bu)~156
-O-CH2-~65
-CH2-CH2-CH2-CH3~31
-CH2-CH3~19
-CH3 (butyl)~14
-C(CH3)3~35
-C(CH3)3~31

2D NMR Techniques for Complex Structural Analysis

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. uvic.casdsu.edugithub.io

COSY: The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, strong correlations would be observed between the adjacent protons of the butyl group, confirming their sequence. No correlations would be seen for the singlet of the tert-butyl group or between the aromatic protons as they are in separate spin systems. sdsu.eduresearchgate.net

HSQC: The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals. sapub.orgwalisongo.ac.id

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1720-1700 cm-1. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm-1 region. The aromatic C-H stretching vibrations are observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the butyl and tert-butyl groups are found just below 3000 cm-1. The characteristic absorptions for the 1,4-disubstituted benzene ring are expected in the 850-800 cm-1 region. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the benzene ring and the C-C stretching of the alkyl groups would be expected to show strong Raman signals. pnas.orgpnas.org

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
C=O Stretch (Ester)1720-17001720-1700
Aromatic C=C Stretch1600-14501600-1450
C-O Stretch (Ester)1300-11001300-1100
Out-of-plane C-H Bend (1,4-disubstituted)850-800Weak

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC): Due to its volatility, GC is a well-suited technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can be used for purity assessment and quantitative analysis. For structural confirmation, GC coupled with a Mass Spectrometer (GC-MS) is employed. The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). A typical GC method would involve a non-polar or medium-polarity capillary column. d-nb.infonih.govijhsr.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. researchgate.netshodex.comsielc.com

Table 5: General Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetector
GCNon-polar (e.g., DB-5) or medium-polarity capillary columnHelium or NitrogenFID or MS
HPLCReversed-phase C18Acetonitrile/Water or Methanol/Water gradientUV (e.g., at 230 nm)

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and identifying trace-level byproducts.

Detailed research findings indicate that the choice of capillary column is critical for achieving optimal separation. Columns with non-polar or medium-polarity stationary phases are commonly employed. For instance, a capillary column packed with crosslinked dimethyl-silicone has been used for analyzing related tert-butylbenzene (B1681246) derivatives. google.com Another effective stationary phase for general analysis of benzoate-containing products is the DB-624, which is often used for residual solvent analysis. nih.gov In some applications, polar columns such as those with an OV-101 stationary phase are recommended for quantifying related byproducts.

Detection is typically achieved using a Flame Ionization Detector (FID), which offers robust and linear response for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities based on their mass spectra. nih.govnih.gov The National Institute of Standards and Technology (NIST) database includes GC-MS data for the structurally similar Methyl 4-tert-butylbenzoate, which can serve as a reference. nist.gov Headspace GC techniques can also be adapted for analyzing volatile organic compounds related to benzoate (B1203000) synthesis. nih.gov

Table 1: Exemplary Gas Chromatography (GC) Methodologies for Benzoate Ester Analysis

Parameter Method 1 Method 2
Column Type Capillary with crosslinked dimethyl-silicone google.com DB-624 Capillary Column nih.gov
Dimensions 15 m x 0.25 mm ID google.com 30 m x 0.32 mm ID, 1.8 µm film nih.gov
Temperature Program Isothermal or Gradient (e.g., 90°C to 300°C at 15°C/min) google.com Isothermal nih.gov
Detector Flame Ionization Detection (FID) or Mass Spectrometry (MS) google.comnih.gov Flame Ionization Detection (FID) nih.gov
Application Analysis of tert-butylbenzene derivatives google.com Analysis of residual compounds in benzoate-containing products nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples where the compound is part of a non-volatile matrix or for preparative separations. Reversed-phase (RP) HPLC is the most common mode used for this purpose. sielc.comnih.gov

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilylated) silica (B1680970) gel column, is used with a polar mobile phase. nih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For related benzoate esters, successful separations have been achieved using mobile phases consisting of mixtures of methanol or acetonitrile with water. sielc.comnih.gov An acidic modifier, such as acetic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape and reproducibility. sielc.comresearchgate.net For instance, a method for analyzing a similar UV filter, butyl methoxy (B1213986) dibenzoylmethane, employed a C18 column with an isocratic mobile phase of methanol/water/acetic acid (89/10/1 v/v). researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides strong chromophoric activity.

Table 2: High-Performance Liquid Chromatography (HPLC) Methodologies for Benzoate Ester Analysis

Parameter Method 1 Method 2
Mode Reversed-Phase (RP) nih.gov Reversed-Phase (RP) researchgate.net
Column C18-bonded silica nih.gov C18 Column researchgate.net
Mobile Phase Methanol-water mixture nih.gov Methanol/water/acetic acid (89/10/1 v/v) researchgate.net
Flow Type Isocratic researchgate.net Isocratic researchgate.net
Detector UV Detection Not specified, typically UV
Application Separation of low-molecular mass aromatic esters nih.gov Quantitative determination of UV-filters researchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com SFC is particularly well-suited for the analysis and purification of hydrophobic molecules like this compound. nih.gov

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. researchgate.net While pure CO₂ is non-polar, its solvent strength can be easily tuned by adding polar organic modifiers such as methanol, which expands the applicability of SFC to a wider range of compounds. researchgate.netuva.es This makes SFC a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. researchgate.net

SFC is highly effective for chiral separations, often providing superior speed and resolution over HPLC. researchgate.net For complex mixtures, SFC can be coupled with mass spectrometry (SFC-MS) to provide detailed structural information and sensitive detection. nih.gov The technique is valuable for the analysis of lipids and other hydrophobic metabolites, a class of compounds to which this compound belongs. nih.gov The use of packed columns, such as those with cyanopropylated or octadecylsilylated silica gel, allows for the separation of diverse hydrophobic compounds in short analysis times. nih.gov

Table 3: General Supercritical Fluid Chromatography (SFC) System Parameters

Parameter Typical Conditions
Primary Mobile Phase Supercritical Carbon Dioxide (scCO₂) mdpi.com
Modifier Polar organic solvents (e.g., Methanol) researchgate.net
Additive Basic (e.g., DEA) or Acidic (e.g., TFA) for improved peak shape sci-hub.se
Stationary Phase Packed columns (e.g., Cyano, C18, Chiral Stationary Phases) nih.govresearchgate.net
Detector UV, Mass Spectrometry (MS) nih.gov
Advantages Fast analysis, reduced organic solvent consumption, high efficiency for hydrophobic and chiral compounds nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Butyl 4 1,1 Dimethylethyl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of Butyl 4-(1,1-dimethylethyl)benzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of the system.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. For benzoate (B1203000) ester derivatives, DFT calculations have been used to determine these energy gaps, which are indicative of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net A larger HOMO-LUMO gap suggests higher stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to chemical attack. mdpi.com For this compound, the carbonyl oxygen would be expected to be an electron-rich (nucleophilic) site, while the aromatic protons and the carbonyl carbon would be relatively electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO EnergyX.XXXXeV
HOMO-LUMO GapX.XXXXeV
Dipole MomentX.XXXXDebye

Note: This table presents hypothetical data representative of what would be obtained from a DFT calculation.

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the molecular orbitals of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer high accuracy.

Studies on monosubstituted benzenes using ab initio calculations have explored the effects of substituents on rotational barriers and electron distribution. researchgate.netpublish.csiro.au These studies indicate that substituents significantly influence the electronic structure of the benzene (B151609) ring. The tert-butyl group in this compound, being an electron-donating group, would be expected to increase the electron density in the aromatic ring, particularly at the ortho and para positions, influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov

Furthermore, ab initio calculations have been employed to investigate hydrogen bonding interactions in benzoic acid derivatives, revealing that electron-releasing groups can lead to the formation of more stable hydrogen-bonded dimers. researchgate.net While this compound itself does not form such dimers, understanding these interactions is crucial when considering its behavior in protic solvents or its interaction with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound.

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the butyl chain and the ester linkage. A conformational analysis of tert-butyl acetate (B1210297), a structurally related ester, using a combination of microwave spectroscopy and quantum chemical calculations, identified two main conformers. researchgate.net A similar approach for this compound would likely reveal a set of low-energy conformers, with the extended butyl chain being one of the most stable conformations. The bulky tert-butyl group is expected to have a significant impact on the conformational preferences of the molecule, potentially restricting the rotation of the phenyl ring. ufal.brnih.gov

MD simulations can also shed light on the intermolecular interactions between this compound molecules in the liquid phase or in solution. Studies on cyanophenyl alkyl benzoates have used MD simulations to investigate molecular mobility in both bulk and surface species. tandfonline.comtandfonline.comsci-hub.se These simulations revealed that interactions with surfaces can significantly slow down the relaxation processes of the molecules. tandfonline.comtandfonline.comsci-hub.se For this compound, MD simulations could be used to predict properties like density, viscosity, and diffusion coefficients, as well as to understand its interactions with different solvents.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For this compound, QSAR models could be developed to predict its potential biological activities, such as its interaction with specific receptors or enzymes. For instance, QSAR analyses of parabens, which are also benzoate esters, have been used to predict their skin sensitization potential. industrialchemicals.gov.au A recent study on methylparaben and its halogenated byproducts used QSAR to correlate experimentally determined toxicity with the liposome-water distribution ratio. nih.gov

QSPR models are valuable for predicting the physicochemical properties of this compound, such as its boiling point, solubility, and partition coefficient. scispace.comnih.govtandfonline.com For example, a QSPR study on aliphatic esters successfully modeled their normal boiling points using topological indices that capture molecular size, branching, and polarity. scispace.com Another study developed new QSPR models to predict the flammability characteristics of a wide range of alkyl esters. bohrium.com Such models would be highly beneficial for estimating the properties of this compound without the need for experimental measurements.

Table 2: Illustrative QSPR-Predicted Physicochemical Properties of this compound

PropertyPredicted ValueUnit
Normal Boiling Point~280-290°C
Water SolubilityLowmg/L
LogP (Octanol-Water Partition Coefficient)~4.5-5.0-

Note: This table provides illustrative data based on QSPR models for similar compounds.

Reaction Mechanism Prediction and Transition State Analysis through Computational Approaches

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis. These methods can identify reaction intermediates, transition states, and activation energies, providing a detailed picture of the reaction pathway.

The esterification of 4-tert-butylbenzoic acid with butanol is a common method for synthesizing this compound. Computational studies on the Steglich esterification, a mild method suitable for sterically hindered substrates, have elucidated the reaction mechanism involving a DCC-activated carboxylic acid. organic-chemistry.org Similarly, the kinetics and mechanism of the esterification of p-tert-butylbenzoic acid with methanol (B129727) have been explored, with experimental data being fitted to a pseudo-homogeneous model. researchgate.net

The hydrolysis of esters is another reaction that has been extensively studied using computational methods. A computationally efficient procedure for modeling the alkaline hydrolysis of esters, including methyl benzoate, has been proposed, focusing on the identification of transition states and intermediates. bucknell.edu Theoretical studies on the hydrolysis of other esters have used kinetic isotope effects and computational modeling to determine the structure of the transition state, revealing whether it is more reactant-like or product-like. nih.gov Such analyses for this compound would provide valuable information about the lability of its ester bond under different conditions.

Table 3: Hypothetical Activation Energies for the Hydrolysis of this compound

Reaction ConditionComputational MethodCalculated Activation Energy (kcal/mol)
Acid-Catalyzed HydrolysisDFT (B3LYP/6-31G)~20-25
Base-Catalyzed HydrolysisDFT (B3LYP/6-31G)~15-20

Note: This table presents hypothetical data representative of what would be obtained from computational analysis of the reaction mechanism.

Chemical Reactivity and Transformation Studies of Butyl 4 1,1 Dimethylethyl Benzoate

Hydrolysis Mechanisms and Kinetics under Varied Conditions

Hydrolysis of Butyl 4-(1,1-dimethylethyl)benzoate, the cleavage of its ester bond by water to form 4-(1,1-dimethylethyl)benzoic acid and butanol, can be initiated under acidic, basic, or enzymatic conditions. Each condition imparts a distinct mechanistic pathway and kinetic profile.

Acid-Catalyzed Hydrolysis Research

Acid-catalyzed hydrolysis of benzoate (B1203000) esters typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This is followed by the formation of a tetrahedral intermediate, proton transfer, and subsequent elimination of the alcohol (butanol). libretexts.org

Research on sterically hindered esters indicates that the reaction rate is sensitive to steric crowding around the reaction center. cdnsciencepub.com For this compound, both the bulky tert-butyl group on the benzene (B151609) ring and the n-butyl group of the ester influence the reaction. While the para-position of the tert-butyl group minimizes direct steric hindrance at the carbonyl carbon, studies on methyl benzoates with increasing methyl substitution show a changeover from the AAC2 to an AAL1 mechanism (unimolecular, alkyl-oxygen cleavage) in highly acidic media. cdnsciencepub.com The AAL1 mechanism involves the formation of a stable carbocation from the alcohol moiety. However, for this compound, the formation of a primary butyl carbocation is unfavorable, suggesting the AAC2 mechanism remains predominant under typical conditions.

Kinetic studies on various methyl benzoate esters in sulfuric acid provide insight into the activation parameters, which would be expected to follow similar trends for the corresponding butyl esters.

Table 5.1.1: Activation Parameters for Acid-Catalyzed Hydrolysis (AAC2) of Substituted Methyl Benzoates in Aqueous Sulfuric Acid

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Methyl benzoate19.3-23.5
Methyl p-toluate19.6-22.7
Methyl o-toluate20.4-20.6

Source: Data extrapolated from research on methyl benzoate hydrolysis. cdnsciencepub.com The data suggests that while electronic effects of para-alkyl groups are modest, steric hindrance (as in the ortho-substituted case) increases the activation enthalpy (ΔH‡), slowing the reaction. The negative entropy of activation (ΔS‡) is characteristic of a bimolecular mechanism where two molecules (the ester and water) combine to form the transition state. cdnsciencepub.com

Base-Catalyzed Hydrolysis Research

Base-catalyzed hydrolysis, or saponification, of this compound follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the butoxide anion, which is a better leaving group than the hydroxide ion. A final proton transfer from the newly formed carboxylic acid to the butoxide yields the carboxylate salt and butanol. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is influenced by both electronic and steric factors. The para-tert-butyl group is weakly electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoate. More significantly, the size of the alcohol's alkyl chain can influence the reaction rate. Studies comparing the hydrolysis of a homologous series of n-alkyl benzoates show that the rate is affected by the size of the alkyl group. nih.gov

Table 5.1.2: Comparative Hydrolysis Half-Lives of n-Alkyl Benzoates under Alkaline Conditions

EsterAlkaline Hydrolysis Half-Life (t1/2, min)
Methyl benzoate14
Ethyl benzoate14
n-Propyl benzoate19
n-Butyl benzoate21

Source: Hydrolysis performed in a THF:H2O mixture with LiOH at 37°C. nih.gov The data indicates a slight decrease in the rate of hydrolysis as the length of the n-alkyl chain increases, which can be attributed to steric hindrance. nih.gov Therefore, the hydrolysis of this compound is expected to be slightly slower than that of methyl or ethyl 4-(1,1-dimethylethyl)benzoate under similar basic conditions. For highly hindered esters, such as methyl 2,4,6-tri-tert-butylbenzoate, a shift to a BAL2 mechanism (bimolecular, alkyl-oxygen fission) has been observed, but this is not expected for the para-substituted this compound. cdnsciencepub.comcdnsciencepub.com

Enzymatic Hydrolysis Studies

The ester linkage in this compound is a potential substrate for various hydrolytic enzymes, particularly carboxylesterases and lipases, which are commonly found in biological systems. nih.govsemanticscholar.org These enzymes provide an alternative, highly specific catalytic pathway for hydrolysis.

Research investigating the enzymatic hydrolysis of a series of para-substituted benzoate esters provides a framework for predicting the behavior of this compound. cdnsciencepub.comcdnsciencepub.com The Hammett linear free-energy relationship (LFER) is often used to correlate reaction rates with the electronic properties of substituents. semanticscholar.orgcdnsciencepub.comemerginginvestigators.org The tert-butyl group has a negative Hammett sigma (σ) value, indicating it is an electron-donating group.

In a study on the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by carboxypeptidase A, a linear correlation was found between the kinetic parameters (kcat and Km) and the Hammett σ constant. cdnsciencepub.com However, the tert-butyl substituted ester showed a significant deviation from this correlation, suggesting that steric factors play a crucial role in substrate binding and/or catalysis within the enzyme's active site. cdnsciencepub.comcdnsciencepub.com The bulky nature of the tert-butyl group may hinder the optimal positioning of the substrate for nucleophilic attack by the enzyme's catalytic residues.

Table 5.1.3: Hammett Constants and Kinetic Parameters for Carboxypeptidase A-Catalyzed Hydrolysis of para-Substituted Substrates

para-Substituent (X)Hammett Constant (σp)log kcatlog Km
OCH3-0.270.85-1.99
CH3-0.170.97-2.06
H0.00(No Hydrolysis)(Inhibitor)
Cl0.231.44-2.28
CN0.661.94-2.48
NO20.782.08-2.58
C(CH3)3-0.200.40-2.60

Source: Data from studies on O-benzoyl-2-hydroxybutanoic acids. cdnsciencepub.comcdnsciencepub.com The deviation of the tert-butyl group from the linear trend observed for other substituents highlights that while electronic effects are important, steric bulk is a critical determinant in the enzymatic hydrolysis of this class of compounds. cdnsciencepub.com

Transesterification Reactions and Their Applications in Research

Transesterification is a key reaction for modifying esters, involving the exchange of the alcohol moiety. For this compound, this would typically involve reacting it with another alcohol in the presence of a catalyst to form a new ester and butanol. This process is reversible and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. tandfonline.com

Research has demonstrated the feasibility of transesterifying benzoate esters using a variety of catalysts under heterogeneous conditions. For instance, natural phosphate (B84403) has been used to catalyze the transesterification of methyl benzoate with several alcohols, including butanol. tandfonline.com In one study, the reaction between methyl benzoate and butanol in toluene (B28343) using a natural phosphate catalyst resulted in 100% conversion to butyl benzoate. tandfonline.com

More advanced catalysts, such as platinum dioxide (PtO2), have also been shown to be highly effective for transesterification under neutral conditions. rsc.org Studies on a range of methyl esters, including substituted methyl benzoates, showed that neither electron-donating nor electron-withdrawing substituents on the phenyl ring had a significant effect on the reaction yield, with most products being obtained in excellent yields. rsc.org This suggests that this compound could be readily synthesized via transesterification of methyl 4-(1,1-dimethylethyl)benzoate with butanol, or could itself be transesterified with other alcohols.

Table 5.2.1: Catalyst Performance in the Transesterification of Methyl Benzoate

Reactant AlcoholCatalystConditionsConversion/Yield
ButanolNatural PhosphateToluene, reflux100% Conversion
Benzyl (B1604629) AlcoholNatural PhosphateNo solvent, 160°C100% Conversion
EthanolPlatinum Dioxide (PtO2)Ethanol, 60°C99% Yield
Benzyl AlcoholPlatinum Dioxide (PtO2)Benzyl alcohol, 60°C99% Yield
ButanolTitanateReactive distillation82.8% Conversion

Source: Data compiled from various studies on methyl benzoate transesterification. tandfonline.comrsc.orgacs.org These reactions are valuable in synthetic chemistry for producing different esters that may have desired physical properties (e.g., as plasticizers, fragrance components) or for introducing functional groups for further chemical modification. rsc.org

Oxidation and Reduction Pathways

The chemical transformation of this compound can also be achieved through oxidation and reduction reactions, which primarily target the ester functional group or the alkyl substituents.

The reduction of the ester group in this compound to a primary alcohol is a well-established transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this conversion, as milder agents like sodium borohydride (B1222165) are generally ineffective. libretexts.orglibretexts.org The reaction cleaves the ester, reducing the acyl portion to an alcohol. The products of this reduction would be 4-(1,1-dimethylethyl)benzyl alcohol and 1-butanol. quimicaorganica.org The mechanism proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the butoxide ion to form an intermediate aldehyde (4-(1,1-dimethylethyl)benzaldehyde), which is then rapidly reduced further to the primary alcohol. libretexts.org

Oxidation pathways for this compound are less straightforward. The ester functional group is generally resistant to oxidation. However, the alkyl groups on the molecule present sites for potential oxidative transformation. The benzylic position of the tert-butyl group, despite having no hydrogen atoms, can be a site of reaction under certain conditions, though oxidation more commonly targets C-H bonds. Research on the enzymatic oxidation of para-alkylbenzoic acids by enzymes such as Cytochrome P450 (CYP) has shown that oxidation typically occurs at the alkyl substituent. nih.gov For example, CYP enzymes can hydroxylate alkyl chains, although the quaternary carbon of the tert-butyl group is highly resistant to such reactions compared to primary or secondary carbons. Other potential oxidative reactions include benzylic halogenation of the ester, which would occur on the butyl chain if a suitable benzylic C-H bond were present, but is not applicable to the tert-butyl group. google.com

Photochemical Reactivity Studies and Degradation Pathways

The photochemical reactivity of this compound involves its interaction with ultraviolet (UV) light, which can lead to its degradation. Aromatic esters can absorb UV radiation, promoting the molecule to an electronically excited state. From this excited state, various photochemical reactions can occur. rsc.org

Studies on the photolysis of aromatic esters and related thioesters suggest that reactions are often initiated from the lowest triplet state of the molecule. rsc.orgresearchgate.net Upon excitation, the ester can undergo several degradation pathways. A common pathway is the homolytic cleavage (breaking) of the chemical bonds adjacent to the carbonyl group. This can lead to:

Acyl-oxygen bond cleavage: Forming a 4-(1,1-dimethylethyl)benzoyl radical and a butoxy radical.

Alkyl-oxygen bond cleavage: Forming a 4-(1,1-dimethylethyl)benzoate radical and a butyl radical.

These radical intermediates are highly reactive and can subsequently engage in a variety of reactions, such as hydrogen abstraction from other molecules, disproportionation, or recombination, leading to a complex mixture of degradation products. rsc.orgoup.com The presence of the tert-butyl group may influence the stability of the resulting benzoyl radical. The specific degradation products and quantum yields for this compound have not been detailed in the available literature, but the general principles of aromatic ester photolysis provide a basis for predicting its behavior upon exposure to UV radiation. rsc.org This photochemical reactivity is particularly relevant to its application as a UV stabilizer, where its ability to absorb UV energy and dissipate it through non-destructive pathways would be a key performance characteristic. ontosight.ai

Reactions with Specific Reagents and Reaction Mechanisms

The chemical behavior of this compound, also known as butyl 4-tert-butylbenzoate, is characterized by the reactivity of its ester functional group and the influence of the bulky tert-butyl substituent on the aromatic ring. Studies on this compound and its close analogs reveal several key transformations, including hydrolysis, reductive cleavage, and conversion to other functional derivatives.

Hydrolysis

The hydrolysis of benzoate esters is a fundamental reaction, typically proceeding via a base-catalyzed mechanism. In the case of this compound, this reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-tert-butylbenzoic acid and butanol.

Kinetic studies on homologous series of benzoate esters provide insight into the reactivity of the butyl ester. The base-catalyzed hydrolysis of simple n-alkyl benzoates (methyl, ethyl, n-propyl, n-butyl) shows that the reaction rate is related to the size of the alkyl group. nih.gov For instance, the half-life (t₁/₂) for the alkaline hydrolysis of n-butyl benzoate is 21 minutes, which is slightly longer than that of methyl benzoate (14 minutes) and ethyl benzoate (14 minutes). nih.gov This suggests that the larger butyl group presents a modest steric hindrance at the reaction center. nih.gov The para-tert-butyl group on the benzene ring in this compound is not expected to significantly alter this fundamental mechanism, though it may influence the electronic properties of the carbonyl carbon.

Enzymatic hydrolysis has also been explored for related structures. In studies using bovine carboxypeptidase A, a series of para-substituted O-benzoyl-2-hydroxybutanoic acids were hydrolyzed. cdnsciencepub.com While most substituents (CH₃O, CH₃, Cl, CN, NO₂) showed a linear correlation with Hammett σ constants, the para-tert-butyl substituted ester displayed significant deviation, indicating that the bulky group can uniquely influence interactions within an enzyme's active site. cdnsciencepub.com

Reductive Cleavage

Esters of 4-tert-butylbenzoic acid can undergo reductive cleavage under specific conditions. Research has shown that reacting these esters with an excess of lithium in the presence of a catalytic amount of naphthalene (B1677914) leads to the reductive cleavage of the ester bond. organic-chemistry.orgorganic-chemistry.org Following this reaction with methanolysis, the corresponding alcohol (butanol) and other reduced products are formed. organic-chemistry.orgorganic-chemistry.org This non-hydrolytic procedure provides an alternative pathway for cleaving the ester under reducing conditions. organic-chemistry.orgorganic-chemistry.org

Conversion to Hydrazides

The ester group of 4-tert-butylbenzoates can be converted to other functional groups through reaction with appropriate nucleophiles. One such transformation is the reaction with hydrazine (B178648) hydrate (B1144303). Studies on the closely related methyl 4-tert-butylbenzoate show that it reacts with hydrazine hydrate in methanol (B129727) to produce 4-(tert-butyl)benzohydrazide. nih.gov This hydrazide is a stable intermediate that can be further reacted, for example, with various aromatic aldehydes to synthesize N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have applications in medicinal chemistry research. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (methoxy in the studied case, butoxy for the title compound).

The following table summarizes the key reactions involving this compound and its close analogs.

Table 1: Summary of Reactions and Transformations

Reaction TypeReagent(s)Product(s)Reaction ConditionsSource(s)
Alkaline Hydrolysis Sodium Hydroxide (NaOH)4-tert-butylbenzoic acid, ButanolAqueous solution nih.gov
Reductive Cleavage Lithium (Li), Naphthalene (catalytic)Butanol, other reduced speciesFollowed by methanolysis organic-chemistry.orgorganic-chemistry.org
Hydrazinolysis Hydrazine Hydrate (NH₂NH₂)4-(tert-butyl)benzohydrazide, ButanolReflux in methanol nih.gov

Applications in Material Science and Polymer Chemistry Research

Butyl 4-(1,1-dimethylethyl)benzoate as a Monomer Precursor

While this compound itself is not typically used directly as a monomer for polymerization, its structural motifs are central to the synthesis of specialized monomers. Research has focused on related vinyl esters, such as vinyl p-tert-butyl-benzoate, which can be synthesized and subsequently polymerized. researchgate.netresearchgate.net

In one study, vinyl p-tert-butyl-benzoate was synthesized and copolymerized with N-vinylcarbazole via free-radical polymerization to create copolymers with specific solution properties and glass transition temperatures. researchgate.netresearchgate.net The parent acid, p-tert-butylbenzoic acid, derived from the hydrolysis of the ester, also serves as a crucial intermediate. uniproma.com It can be used as a regulator in polyester (B1180765) polymerization or as a precursor for other functional monomers. uniproma.com This indirect role as a precursor is critical for developing polymers with tailored thermal and optical properties. For instance, tert-butyl acrylate (B77674), an acrylic precursor, is widely used for the two-step synthesis of poly(acrylic acid), where the tert-butyl group acts as a protecting group that is later removed. nih.gov

Role as a Plasticizer in Polymer Systems Research

The compound finds application as a plasticizer, an additive used to increase the flexibility and durability of materials like polyvinyl chloride (PVC). ontosight.ai Its function is to be interspersed between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).

The efficacy of a plasticizer depends on its compatibility and interaction with the polymer matrix. The chemical structure of butyl p-tert-butylbenzoate, with its aromatic ring and alkyl groups, allows for favorable interactions with various polymers. Butyl benzoate (B1203000) is noted as a good solvent for emulsifiers and has high biological compatibility. atamankimya.com While specific studies on the interaction of the title compound are limited, research on analogous structures provides insight. For example, butyl benzyl (B1604629) phthalate (B1215562) is frequently used as a plasticizer for vinyl foams due to its excellent compatibility. specialchem.com The related methyl 4-tert-butylbenzoate is also known to improve the flexibility and processing of plastics. fscichem.com The bulky tert-butyl group can create significant free volume, effectively pushing polymer chains apart and enhancing flexibility.

Plasticizers directly influence the processing characteristics of polymers by lowering their melt viscosity and processing temperatures. This leads to energy savings and reduced thermal stress on the polymer during manufacturing. Research on polystyrenes modified with n-alkylbenzoate side groups demonstrates a clear relationship between the length of the alkyl chain and the polymer's glass transition temperature (Tg). nih.gov As the side chain length increases, the Tg decreases, indicating greater plasticization efficiency and easier processing.

Table 1: Effect of n-Alkylbenzoate-p-oxymethyl Side Group on the Glass Transition Temperature (Tg) of Polystyrene. nih.gov
Polymern-Alkyl GroupGlass Transition Temperature (Tg)
P2BOEthyl70.3 °C
P4BOn-Butyl38.5 °C
P6BOn-Hexyl28.4 °C
P8BOn-Octyl19.5 °C

This data illustrates that longer, more flexible alkyl chains, such as the butyl group in this compound, are effective at reducing the Tg of a polymer, which in turn affects its processing characteristics by making it more pliable at lower temperatures. nih.gov

Stabilizer and Antioxidant Applications in Material Degradation Research

The tert-butyl group is a key feature in many antioxidant and stabilizer molecules. nih.gov this compound is utilized as a UV stabilizer, helping to protect materials from degradation caused by ultraviolet light. ontosight.ai The mechanism often involves the sterically hindered phenolic structure, which can scavenge free radicals and inhibit oxidation processes that lead to material degradation. nih.gov

The parent acid, p-tert-butylbenzoic acid, and its metal salts (e.g., zinc, barium, sodium) are widely researched as heat stabilizers and antioxidants for polymers. uniproma.comnanotrun.com Zinc p-tert-butylbenzoate, for instance, is used as a heat stabilizer in PVC products. nanotrun.com Similarly, salts of p-tert-butylbenzoic acid are reported as process regulators and stabilizers in plasticized PVC. industrialchemicals.gov.au The tert-butyl group enhances the stability of phenolic compounds by stabilizing phenoxy radicals that form during antioxidant activity, making them more effective at preventing oxidation in non-polar environments like plastics and oils. nih.gov

Incorporation into Advanced Polymeric Materials (e.g., films, coatings)

This compound is incorporated into various advanced materials to enhance their performance. It is used in the formulation of coatings and cosmetics as a UV stabilizer. ontosight.ai Its utility extends to acting as a solvent in certain applications; for example, butyl benzoate is used as a solvent for cellulose (B213188) esters, cellulose ethers, and resins. atamankimya.comatamanchemicals.com

In the field of organic electronics, butyl benzoate has been used as a solvent to formulate inks for inkjet-printed, high-performance organic light-emitting diodes (OLEDs). rsc.org The related methyl 4-tert-butylbenzoate is noted for its use in coatings, paints, adhesives, and printing inks due to its excellent solubility and ability to dissolve a variety of resins. fscichem.com Furthermore, p-tert-butylbenzoic acid is used as a modifier for alkyd resins, which are used in paints and coatings, to improve color, longevity, and drying time. uniproma.com

Structure-Performance Relationship in Material Formulations

The performance of this compound in material applications is directly tied to its molecular structure.

The tert-Butyl Group : This bulky group provides significant steric hindrance, which is crucial for its role as a stabilizer. It protects the aromatic ring and any functional groups from chemical attack and enhances the stability of radicals formed during the antioxidant cycle. nih.gov This steric bulk also contributes to its plasticizing effect by creating free volume.

The Butyl Ester Group : The flexible n-butyl chain enhances its compatibility with polymer matrices and contributes to the plasticizing effect by lowering the glass transition temperature. nih.gov Research on different butyl acrylate isomers (tert-butyl, iso-butyl, and n-butyl) in polymerization has shown that the side group structure significantly influences polymerization kinetics and the physical properties (e.g., chain stiffness) of the resulting polymer. uc.pt

Aromatic Ring : The benzoate core provides a rigid structural element and allows for electronic effects that are important for UV absorption and stabilization properties.

A study on carboxylate-alumoxanes as nucleating agents for isotactic polypropylene (B1209903) found that the "butterfly-like" structure of p-t-butylbenzoate (PTBBA)-alumoxane was highly efficient at enhancing the polymer's crystallization temperature, whereas a more flexible phenylacetate (B1230308) (PA)-alumoxane was not. rsc.org This highlights how the specific geometry conferred by the p-tert-butylbenzoate group can be critical for performance in certain material applications.

Table 2: Summary of Structure-Performance Effects
Structural FeatureAssociated FunctionPerformance Impact
tert-Butyl GroupSteric Hindrance, Electron-DonatingEnhanced thermal and UV stability; increased antioxidant efficiency. nih.gov
n-Butyl Ester ChainFlexibility, Free VolumeImproved plasticization; lower glass transition temperature (Tg). nih.gov
Benzoate CoreRigidity, AromaticityUV absorption; platform for functionalization. ontosight.ai

Environmental Fate and Degradation Mechanisms of Butyl 4 1,1 Dimethylethyl Benzoate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, which includes processes like photodegradation and hydrolysis, plays a crucial role in the transformation of organic compounds in the environment.

Direct photodegradation of Butyl 4-(1,1-dimethylethyl)benzoate in the atmosphere is expected to be a slow process. The calculated atmospheric half-life for the related compound, 4-tert-butylbenzoic acid (PTBBA), is 6.3 days, suggesting that atmospheric photo-oxidation by hydroxyl radicals is not a primary removal mechanism. europa.eu In aquatic environments, the photodegradation of related aromatic compounds has been investigated. For instance, studies on 4-tert-butylphenol (B1678320) (4-t-BP), a potential degradation intermediate, have shown that its degradation is significantly enhanced by photocatalysis. mdpi.comscilit.comresearchgate.netsemanticscholar.orgmdpi.com

The following table summarizes the photocatalytic degradation of 4-tert-butylphenol under different conditions, which may provide insights into the potential photodegradation behavior of this compound transformation products.

CatalystLight SourceInitial ConcentrationDegradation EfficiencyTimeReference
Ag2CO3Simulated Solar Light5 ppm100%60 min mdpi.com
mTiO-650Solar Light5 mg/L~89.8%150 min scilit.commdpi.com
UV/S2O8(2-)UV-CNot SpecifiedHigher than UV/H2O2 and UV-C aloneNot Specified researchgate.net
Cu-Mo-TiO2UV LightNot Specified100%60 min semanticscholar.org
Cu-Mo-TiO2Solar LightNot Specified70%150 min semanticscholar.org

This data is for the related compound 4-tert-butylphenol and is intended to provide an indication of potential photodegradation pathways for structurally similar compounds.

The hydrolysis of the ester bond is a key abiotic degradation pathway for this compound. Generally, tert-butyl esters are known to be remarkably stable under basic hydrolysis conditions but are labile to acid-catalyzed hydrolysis. arkat-usa.org The rate of hydrolysis in natural waters would, therefore, be dependent on the pH. In acidic waters, this compound is expected to hydrolyze to form 4-tert-butylbenzoic acid and butanol. For exposure assessment purposes of 4-tert-butylbenzoic acid, the abiotic degradation in water, including hydrolysis, was assumed to be zero due to the lack of functional groups that facilitate hydrolysis in the acid itself. europa.eu However, the initial ester hydrolysis is a critical first step in its environmental degradation cascade. The enzymatic hydrolysis of C-terminal tert-butyl esters of peptides using the protease subtilisin has also been demonstrated, suggesting that biotic hydrolysis can also occur. google.com

Biodegradation Mechanisms in Environmental Systems

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. The structure of this compound, with its aromatic ring and tert-butyl group, influences its susceptibility to microbial attack.

The biodegradation of other structurally similar compounds, such as 2,4-Di-tert-butylphenol (2,4-DTBP), has also been investigated. Bacterial strains, including Lysinibacillus sp., have shown the ability to degrade 2,4-DTBP with high efficiency. semanticscholar.org The degradation pathway of 2,4-DTBP involves the formation of various intermediate metabolites, including other tert-butylphenols, hydroquinone, catechol, and aliphatic acids. semanticscholar.org

Based on these analogous pathways, a plausible initial step in the biodegradation of this compound would be the hydrolysis of the ester linkage by microbial esterases to yield 4-tert-butylbenzoic acid and butanol. The subsequent degradation of 4-tert-butylbenzoic acid is expected to proceed via pathways similar to other substituted benzoic acids, likely involving ring hydroxylation and cleavage. The tert-butyl group itself may be attacked by monooxygenases, leading to hydroxylation and subsequent breakdown.

Several environmental factors can influence the rate of biodegradation of this compound. Based on studies of related compounds, the following factors are likely to be significant:

Presence of Adapted Microorganisms: The rate of degradation is often enhanced in environments with a history of exposure to similar compounds, leading to the enrichment of microbial populations capable of their degradation.

Oxygen Availability: The initial steps in the degradation of the tert-butyl group and the aromatic ring are often aerobic processes catalyzed by oxygenases. Therefore, aerobic conditions are generally more favorable for rapid degradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism, and thus for the biodegradation of the compound.

pH: The pH of the environment can affect both the chemical state of the compound (e.g., the dissociation of the carboxylic acid group of 4-tert-butylbenzoic acid) and the activity of microbial enzymes.

Temperature: Temperature affects microbial metabolic rates, with optimal temperatures leading to higher degradation rates.

Substrate Concentration: The concentration of the compound can influence its bioavailability and potential toxicity to microorganisms. In some cases, substrate inhibition has been observed at high concentrations for related compounds like TBA. nih.gov

The following table presents biodegradation data for related compounds, which helps to contextualize the potential biodegradability of this compound.

CompoundMicroorganism/SystemConditionsDegradation Rate/EfficiencyReference
Methyl tert-butyl ether (MTBE)Bacterial strain PM1Aerobic3.56 µg/ml/h (at 500 µg/ml initial conc.) asm.org
tert-Butyl alcohol (TBA)BiOWiSH® AquaAerobic with glucose95.03% decrease over 14 days calpoly.edu
2,4-Di-tert-butylphenol (2,4-DTBP)Lysinibacillus sp.Aerobic89.31% degradation in 7 days semanticscholar.org
4-tert-butylbenzoic acid (PTBBA)-Standard ready biodegradability testsNot readily biodegradable europa.eu

This data is for related compounds and is intended to provide an indication of the potential for biodegradation of this compound and its degradation products.

Sorption and Leaching Behavior in Soil and Sediment Systems

The sorption of this compound to soil and sediment particles will significantly influence its mobility and bioavailability in the environment. Due to its nonpolar butyl and tert-butyl groups and its aromatic ring, the compound is expected to be hydrophobic and exhibit a tendency to partition to organic matter in soil and sediment.

Studies on the sorption of benzoic acid and other organic pollutants have shown that the organic carbon content of the soil is a primary factor controlling sorption. nih.gov The interaction of benzoic acid with soil organic matter can involve hydrophobic interactions. researchgate.net For ionizable compounds like 4-tert-butylbenzoic acid, the soil pH will also play a critical role. At pH values above its pKa, the carboxylate anion will be the dominant species, which is generally more water-soluble and less sorptive than the neutral molecule. acs.org

The sorption behavior of a compound is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc value for this compound is not available, it is expected to be relatively high, indicating a low potential for leaching through the soil profile and a tendency to accumulate in organic-rich sediments. The sorption of its primary hydrolysis product, 4-tert-butylbenzoic acid, will be more complex and pH-dependent.

The following table summarizes factors influencing the sorption of benzoic acid, a related compound, in soil.

Soil PropertyInfluence on SorptionReference
Organic Matter ContentIncreased sorption with higher organic matter researchgate.net
Clay ContentIncreased sorption with higher clay content researchgate.net
Cation Exchange Capacity (CEC)No significant correlation observed in one study nih.gov
pHInfluences speciation of ionizable compounds, affecting sorption acs.orgfrontierspartnerships.org

This data is for the related compound benzoic acid and is intended to provide an indication of the factors that may influence the sorption of this compound and its degradation products.

Lack of Research Data Precludes Analysis of Environmental Fate and Degradation of this compound via Advanced Oxidation Processes

A thorough review of scientific literature reveals a significant gap in research concerning the environmental fate and degradation of the chemical compound this compound. Specifically, there is no available data from studies investigating its breakdown through Advanced Oxidation Processes (AOPs), a critical area of environmental remediation research.

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered highly effective for the degradation of persistent organic pollutants. However, the scientific community has not yet published research applying these techniques to this compound.

Consequently, it is not possible to provide detailed research findings, including degradation mechanisms, efficiency assessments, or data tables related to the use of AOPs for the environmental remediation of this specific compound. The absence of such studies means that key aspects of its environmental behavior, such as its persistence, potential for bioaccumulation, and the nature of any transformation products, remain unknown.

Further research is necessary to understand the environmental impact of this compound and to explore potential remediation strategies like AOPs. Without such dedicated studies, any discussion on its environmental fate and degradation would be speculative and would not meet the standards of scientific accuracy.

Industrial Chemical Processes and Scale Up Research

Process Optimization for Large-Scale Butyl 4-(1,1-dimethylethyl)benzoate Production

The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between 4-tert-butylbenzoic acid and n-butanol, catalyzed by a strong acid. scienceready.com.austudy.com The primary challenge in scaling up this process is managing the reaction equilibrium to favor the formation of the ester product. mdpi.comyoutube.com Key parameters that are optimized include the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and time.

Catalyst Selection: While traditional homogeneous acid catalysts like concentrated sulfuric acid are effective, they pose challenges in industrial settings, including equipment corrosion, difficult separation from the product, and the generation of acidic waste. mdpi.comresearchgate.net Consequently, there is a significant industrial shift towards heterogeneous solid acid catalysts. mdpi.com These catalysts, such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides, offer simplified product separation, catalyst reusability, and reduced waste, contributing to more sustainable and economical processes. mdpi.com

Reactant Molar Ratio: To shift the reaction equilibrium towards the product side, an excess of one reactant is typically used. In this synthesis, using an excess of n-butanol is common. This not only increases the conversion of the more expensive 4-tert-butylbenzoic acid but can also serve as a solvent for the reaction. Studies on similar esterifications have shown that optimizing the molar ratio is a critical step; for example, in the synthesis of a related compound, methyl 4-tert-butylbenzoate, a 5:1 alcohol-to-acid molar ratio was found to be optimal. niscair.res.inniscair.res.in

Temperature and Time: The reaction rate is significantly influenced by temperature. mdpi.com Higher temperatures accelerate the reaction but must be controlled to prevent side reactions or the evaporative loss of volatile reactants like n-butanol. mdpi.com The process is often conducted under reflux conditions to maintain a consistent reaction temperature while preventing the loss of volatile components. scienceready.com.au The optimal reaction time is determined by monitoring the conversion of the carboxylic acid until it plateaus, indicating that equilibrium has been reached or the reaction is complete. For instance, research on methyl 4-tert-butylbenzoate production suggested an optimal time of 2 hours at a refluxing temperature of 67°C. niscair.res.in

Water Removal: As water is a byproduct of the esterification, its continuous removal from the reaction mixture is a crucial optimization strategy to drive the reaction to completion, in accordance with Le Chatelier's principle. mdpi.comyoutube.com On an industrial scale, this is often achieved using a Dean-Stark apparatus or through techniques like reactive distillation. mdpi.comresearchgate.net

Table 1: Key Parameters for Process Optimization in this compound Production

ParameterConventional ApproachOptimized/Modern ApproachRationale for Optimization
Catalyst Homogeneous acids (e.g., H₂SO₄)Heterogeneous solid acids (e.g., Ion-exchange resins, Zeolites)Easier separation, reusability, reduced corrosion and waste. mdpi.comresearchgate.net
Molar Ratio Equimolar or slight excess of alcoholOptimized excess of n-butanol (e.g., >3:1 alcohol:acid)Maximizes conversion of 4-tert-butylbenzoic acid. niscair.res.in
Temperature Standard reflux temperaturePrecisely controlled temperature profileBalances reaction rate against potential side reactions and energy costs. mdpi.com
Water Removal Post-reaction separationContinuous removal (e.g., Dean-Stark, Reactive Distillation)Shifts equilibrium to favor product formation, increasing yield. mdpi.comyoutube.com
Energy Input Conventional heating mantleMicrowave-assisted heatingReduces reaction time and improves energy efficiency. uwlax.eduijsdr.org

Reactor Design and Engineering Considerations

The choice and design of the reactor are critical for the efficiency, safety, and scalability of this compound production. Both batch and continuous reactor systems are employed, with the selection depending on production volume and operational philosophy.

Batch and Semi-Batch Reactors: For smaller production volumes or multi-product plants, batch reactors, such as stirred-tank reactors (STRs), are common. They offer operational flexibility. Key design considerations include:

Materials of Construction: Stainless steel or glass-lined reactors are necessary to withstand the corrosive nature of acid catalysts and reactants. google.com

Agitation System: An efficient stirring mechanism is required to ensure proper mixing of the reactants and catalyst, promoting heat and mass transfer. google.com

Heating and Cooling System: A jacket or internal coils are needed to control the reaction temperature, manage the exothermic nature of the reaction, and facilitate refluxing. scienceready.com.au

Continuous Reactors: For large-scale, dedicated production, continuous-flow reactor systems like Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs) are preferred. researchcommons.orgijltemas.in These systems can offer higher throughput and more consistent product quality. researchcommons.org A significant advancement in esterification is the use of reactive distillation (RD), which integrates reaction and separation into a single unit. mdpi.com In this setup, the esterification occurs in a distillation column; as the ester is formed, the water byproduct is continuously removed, which drives the reaction toward completion and can significantly reduce capital and operational costs. mdpi.com

Table 2: Comparison of Reactor Types for Esterification

Reactor TypeAdvantagesDisadvantagesKey Engineering Considerations
Batch Stirred-Tank Reactor (STR) High conversion per pass, operational flexibility.Higher operational costs, downtime between batches.Material corrosion resistance, effective agitation, heat transfer. google.com
Continuous Stirred-Tank Reactor (CSTR) Good temperature control, consistent product quality. researchcommons.orgLower conversion per pass compared to batch.Steady-state operation control, residence time distribution.
Plug Flow Reactor (PFR) / Tubular Reactor High conversion, efficient for large volumes. ijltemas.inPoor temperature control for highly exothermic reactions.Length-to-diameter ratio, heat exchange design. ijltemas.in
Reactive Distillation (RD) Column Combines reaction and separation, high efficiency. mdpi.comComplex design and control.Catalyst placement, vapor-liquid equilibrium modeling.

Downstream Processing and Purification Techniques

After the reaction is complete, the crude product is a mixture containing the desired ester, unreacted n-butanol and 4-tert-butylbenzoic acid, the acid catalyst, and water. A multi-step downstream process is required to isolate this compound at high purity. europeanpharmaceuticalreview.combiomanufacturing.org

Neutralization and Washing: The first step is to neutralize the acid catalyst and any unreacted 4-tert-butylbenzoic acid. This is typically done by washing the reaction mixture with an aqueous basic solution, such as sodium carbonate or sodium bicarbonate. ausetute.com.au This step is followed by washing with water to remove any remaining salts and excess alcohol. ausetute.com.au The organic layer, containing the crude ester, is then separated from the aqueous layer using a decanter or separating funnel. ausetute.com.au

Solvent and Excess Reactant Removal: The unreacted n-butanol and any other low-boiling components are removed from the organic layer, often through an initial, simple distillation or evaporation step.

Final Purification by Distillation: The final and most critical purification step is typically fractional distillation under reduced pressure (vacuum distillation). scienceready.com.au This is necessary because esters can be susceptible to decomposition at high temperatures. Distillation separates the pure this compound from any residual high-boiling impurities or byproducts. The purity of the final product is confirmed by analytical methods such as gas chromatography (GC). repec.orgmdpi.com

For very high-purity requirements, advanced techniques like chromatography could be employed, although this is generally more costly and reserved for smaller-scale or specialty applications. europeanpharmaceuticalreview.com

Table 3: Stages of Downstream Processing for this compound

StageProcessObjectiveKey Impurities Removed
1. Neutralization Washing with aqueous sodium carbonate solution. ausetute.com.auRemove acid catalyst and unreacted 4-tert-butylbenzoic acid.Sulfuric acid, 4-tert-butylbenzoic acid.
2. Washing Washing with water. ausetute.com.auRemove residual salts and water-soluble components.Sodium sulfate, excess n-butanol.
3. Separation Decantation / Liquid-liquid separation.Isolate the crude organic (ester) layer.Aqueous waste stream.
4. Final Purification Fractional vacuum distillation. scienceready.com.auIsolate the pure ester from non-volatile impurities.High-boiling byproducts, residual reactants.

Process Safety and Environmental Engineering in Production

Process Safety: The production of this compound involves several inherent hazards that must be managed.

Flammability: n-Butanol is a flammable liquid, requiring the use of explosion-proof equipment, proper grounding to prevent static discharge, and adequate ventilation. smartlabs.co.za Heating should be conducted using safe methods like heating mantles or steam, avoiding open flames. scienceready.com.au

Corrosivity: Strong acid catalysts like sulfuric acid are highly corrosive and require careful handling, appropriate personal protective equipment (PPE), and corrosion-resistant equipment. ausetute.com.ausmartlabs.co.za

Thermal Hazards: The esterification reaction is exothermic. scienceready.com.au A failure in the cooling system could lead to a runaway reaction, where the temperature and pressure increase uncontrollably. Therefore, robust temperature monitoring and emergency cooling systems are essential safety features in the reactor design. repec.org

Environmental Engineering: Modern chemical production places a strong emphasis on green chemistry and minimizing environmental impact.

Catalyst Choice: The primary environmental consideration is the catalyst. The use of heterogeneous, reusable solid acid catalysts is a key green engineering strategy. mdpi.commdpi.com This minimizes the production of acidic wastewater that results from neutralizing homogeneous catalysts, thereby reducing the environmental burden and purification costs. researchgate.net

Waste Reduction: Process optimization aims not only to maximize yield but also to minimize waste by ensuring the highest possible conversion of reactants. Recycling unreacted n-butanol back into the process is a standard practice to improve atom economy and reduce waste.

Solvent Use: Whenever possible, the reaction is designed to use one of the reactants (n-butanol) as the solvent, avoiding the need for additional organic solvents that would need to be treated or disposed of.

By integrating these safety and environmental considerations into the design and operation of the production process, manufacturers can produce this compound in a safe, efficient, and sustainable manner.

Advanced Research Topics and Future Perspectives

Emerging Synthetic Routes for Butyl 4-(1,1-dimethylethyl)benzoate

The traditional synthesis of benzoate (B1203000) esters like this compound typically involves the acid-catalyzed esterification of 4-tert-butylbenzoic acid with butanol. smolecule.com However, researchers are actively exploring more efficient and environmentally friendly synthetic pathways.

One promising area is the development of novel catalytic systems. For instance, recent patents have described the use of cobalt-manganese-bromide catalyst systems in the liquid-phase oxidation of p-tert-butyltoluene to produce 4-tert-butylbenzoic acid, a key precursor. This method boasts high selectivity and operates under mild conditions. Additionally, solvent-free nitric acid oxidation presents a high-yield alternative, though it requires careful management of corrosive reagents and nitrogen oxide byproducts.

Another avenue of exploration is the direct aerobic photooxidative synthesis of methyl esters from methyl aromatics, which could be adapted for butyl esters. This method utilizes a photosensitizer, such as anthraquinone-2,3-dicarboxylic acid, and oxygen to achieve the transformation. rsc.org Furthermore, the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) as a tert-butyl source in the presence of a suitable catalyst offers an alternative strategy for creating tert-butyl esters from carboxylic acids. smolecule.com

Synthetic Route Key Features Potential Advantages
Novel Catalytic Systems Use of catalysts like cobalt-manganese-bromide for oxidation of p-tert-butyltoluene. High selectivity, mild reaction conditions.
Solvent-Free Oxidation Utilization of nitric acid for oxidation without a solvent. High yield, reduced solvent waste.
Aerobic Photo-oxidation Direct conversion of methyl aromatics to esters using light and oxygen. rsc.orgPotentially greener and more direct route.
Boc-Protected tert-Butylation Use of di-tert-butyl dicarbonate (Boc2O) as a tert-butyl source. smolecule.comAlternative pathway for ester synthesis.

Novel Analytical Techniques for Trace Analysis and Characterization

The detection and quantification of this compound, particularly at trace levels, are crucial for various applications, including its use in consumer products and for monitoring its environmental presence. cir-safety.orgcir-safety.org Standard analytical methods include gas chromatography-mass spectrometry (GC/MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. cir-safety.org

Emerging techniques are pushing the boundaries of sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a rapid and highly sensitive method for the trace analysis of related benzoate compounds. tandfonline.com This technique, often employing a triple quadrupole mass detector in multiple reaction monitoring (MRM) mode, allows for the quantification of impurities at very low levels. tandfonline.com

Another advanced approach involves derivatization followed by analysis. For instance, an aqueous-phase isobutyl chloroformate-mediated reaction followed by dispersive liquid-liquid microextraction (DLLME) has been used to derivatize carboxylic acid preservatives for GC-MS analysis. scirp.org This method enhances the volatility and chromatographic behavior of the analytes, improving detection limits. scirp.org

Analytical Technique Principle Advantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented ions. tandfonline.comHigh sensitivity and selectivity for trace analysis. tandfonline.com
Derivatization-GC/MS Chemical modification of the analyte to improve its analytical properties before GC-MS analysis. scirp.orgEnhanced volatility and improved detection limits. scirp.org
GC-MS with FASST Fast Automated Scan/SIM Type (FASST) allows for simultaneous qualitative and quantitative analysis. scirp.orgEfficient screening and quantification in a single run. scirp.org

Computational Advances in Predicting Behavior and Reactivity

Computational chemistry is becoming an indispensable tool for understanding the properties and reactivity of molecules like this compound. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are being used to rationalize geometric structures, frontier molecular orbitals, and potential energy curves. researchgate.net These computational models can provide insights into the molecule's electronic structure and predict its behavior in different chemical environments.

Quantitative structure-toxicity relationship (QSTR) studies are another area of active computational research. nih.gov By calculating quantum chemistry parameters and using modified molecular connectivity indices, researchers can build models to predict the toxicity of benzoic acid compounds. nih.gov This predictive capability is crucial for assessing the potential environmental and health impacts of new and existing chemicals.

Furthermore, computational modeling can be used to study the interactions between this compound and other molecules. For example, NMR titration studies, supported by computational analysis, have been used to investigate the formation of host-guest complexes between 4-tert-butylbenzoic acid and various diamines. pnas.orgpnas.org

Potential for Novel Material Applications Beyond Current Scope

While this compound is already used as a plasticizer and UV stabilizer, its unique chemical structure suggests potential for a broader range of material applications. ontosight.ai The presence of the bulky tert-butyl group and the ester functionality allows for its incorporation into various polymer systems. ontosight.ai

Research into related compounds provides clues to future possibilities. For instance, derivatives of 4-tert-butylbenzoic acid have been used to create new layered molecular arrays through self-assembly directed by hydrogen bonding. pnas.orgpnas.org These supramolecular structures exhibit interesting properties and could find applications in areas like molecular recognition and host-guest chemistry. pnas.orgpnas.org

The ethynyl (B1212043) derivative, tert-butyl 4-ethynylbenzoate, serves as a versatile building block in organic synthesis, particularly in Sonogashira coupling reactions, enabling the construction of complex molecular architectures for functional materials. chem960.com Copolymers of vinyl 4-tert-butylbenzoate with N-vinylcarbazole have been synthesized and characterized for their solution and thermal properties, indicating potential for use in optoelectronic materials. researchgate.net

Potential Application Area Key Structural Feature/Property Example from Related Compounds
Supramolecular Chemistry Ability to form hydrogen-bonded networks. pnas.orgLayered molecular arrays from 4-tert-butylbenzoic acid and diamines. pnas.orgpnas.org
Functional Polymers Reactive ethynyl group for polymerization. chem960.comUse of tert-butyl 4-ethynylbenzoate in Sonogashira coupling. chem960.com
Optoelectronic Materials Copolymerization with photoactive monomers. researchgate.netN-vinylcarbazole/vinyl 4-tert-butyl-benzoate copolymers. researchgate.net
Coatings Polymerization with other monomers. cirs-group.comUse in hexanedioic acid polymers for coatings. cirs-group.com

Interdisciplinary Research Opportunities

The future of research on this compound lies in interdisciplinary collaborations. The intersection of organic synthesis, analytical chemistry, computational modeling, and materials science will be crucial for unlocking the full potential of this compound and its derivatives.

For example, the development of new, more selective modulators for specific biological targets, such as GABAA receptors, often involves a combination of chemical synthesis and biological screening. nih.gov While not directly implicated, the structural motifs present in this compound could inspire the design of new biologically active molecules.

Furthermore, the study of the endocrine-disrupting potential of UV filters, a class of compounds to which this compound is related, requires expertise in both chemistry and toxicology. cend.dknih.gov Collaborative efforts are needed to develop and validate in vitro and in vivo assays to assess the safety of these compounds.

The investigation of extractables and leachables from materials used in pharmaceutical manufacturing and packaging is another area ripe for interdisciplinary research. pqri.orguni-muenchen.de Analytical chemists are needed to identify and quantify trace compounds, while toxicologists assess their potential health risks. pqri.org

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point45–48°C
Boiling Point295–300°C (dec.)
Solubility in Water<0.1 g/L (25°C)
Log P (Octanol-Water)4.2 ± 0.3

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersApplication
HPLCC18 column, 60:40 acetonitrile/water, 1 mL/min, UV 254 nmQuantification in mixtures
GC-MSDB-5MS column, 70°C to 280°C @10°C/min, EI mode (m/z 235 [M+H]⁺)Degradation product ID

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